1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions required for the synthesis. The yield and purity of the product are also important factors.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The bond lengths, bond angles, and spatial arrangement of atoms in the molecule are analyzed.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The mechanism of the reaction is also studied.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and optical activity. The chemical properties include acidity or basicity, reactivity with other substances, and stability.Scientific Research Applications
Antimicrobial and Antifungal Activity
- Compounds with a similar structure have shown potent antimicrobial and antifungal activities. For example, a study by Desai et al. (2016) synthesized fluorinated pyrazole compounds encompassing pyridyl 1,3,4-oxadiazole motifs, revealing significant antibacterial and antifungal properties, with some compounds effective against methicillin-resistant Staphylococcus aureus (MRSA) at low cytotoxicity levels Desai, N., Kotadiya, G. M., Trivedi, A., Khedkar, V., & Jha, P. (2016). Medicinal Chemistry Research..
Anticancer Properties
- A study by Vinayak et al. (2017) focused on novel amine derivatives of a compound similar to 1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, showing significant anticancer activity against various human cancer cell lines Vinayak, A., Sudha, M., & Lalita, K. S. (2017). Dhaka University Journal of Pharmaceutical Sciences..
Molecular Docking and Drug Design
- Research by Joshi et al. (2015) synthesized pyrrole derivatives as antitubercular agents, including 1,3,4-oxadiazole compounds. The study combined pharmacophore hypothesis and molecular docking studies to understand the structure-activity relationship, indicating these compounds' potential in drug design Joshi, S., More, U., Kulkarni, M. S., Nelaguddad, K., & Kulkarni, V. (2015). RGUHS Journal of Pharmaceutical Sciences..
Material Science Applications
- In material science, compounds with the 1,3,4-oxadiazole structure have been used in the synthesis of polymers. For example, Hamciuc et al. (2005) developed new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, showing promising properties like high thermal stability and solubility in polar organic solvents Hamciuc, C., Hamciuc, E., & Brumǎ, M. (2005). Polymer..
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact. The safety measures to be taken while handling the compound are also discussed.
Future Directions
This involves discussing the potential future applications and research directions of the compound. It includes its potential uses in various fields and any ongoing research on the compound.
I hope this general approach helps you in your study of “1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone”. If you have access to scientific databases or libraries, you might be able to find more specific information. Please remember to always handle chemical compounds safely and responsibly.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-3-5-14(6-4-13)22-10-12(8-15(22)23)17-20-16(21-24-17)11-2-1-7-19-9-11/h1-7,9,12H,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMPWVKIHFJCEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
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